

An In-depth Technical Guide to Diisopropylamine: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Diisopropylamine

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Diisopropylamine (DIPA) is a secondary amine characterized by the presence of two isopropyl groups bonded to a central nitrogen atom.[1] This sterically hindered amine is a versatile organic compound widely utilized as a precursor, a catalyst, and a solvent in numerous industrial and laboratory syntheses.[1][2][3] Its significance is particularly pronounced in the formation of non-nucleophilic strong bases, most notably lithium diisopropylamide (LDA).[4] This guide provides a detailed overview of its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and application.

Chemical Structure and Identification

Diisopropylamine is a symmetrical secondary amine. The molecule consists of a nitrogen atom attached to the secondary carbon atoms of two isopropyl groups. This bulky substitution pattern is crucial to its chemical reactivity, particularly its reduced nucleophilicity compared to less hindered amines.[4] It is a colorless to pale yellow liquid that presents with a characteristic ammonia-like or fishy odor.[1][3][5]

- IUPAC Name: N-(Propan-2-yl)propan-2-amine[4][5]
- Synonyms: DIPA, Di(propan-2-yl)amine, N,N-Diisopropylamine[2][4][5]
- Molecular Formula: C₆H₁₅N[2][6][7]
- Linear Formula: [(CH₃)₂CH]₂NH[8][9]

- CAS Number: 108-18-9[6]

Physicochemical and Spectroscopic Data

The quantitative properties of **diisopropylamine** are summarized in the table below, providing key data for researchers and chemical professionals.

Property	Value	Reference(s)
Identifiers		
Molecular Weight	101.19 g/mol	[2][5][6][8]
CAS Number	108-18-9	[2][6][8]
PubChem CID	7912	[2][5]
EC Number	203-558-5	[8]
Physical Properties		
Appearance	Colorless liquid with an ammonia/fish-like odor	[1][4][5]
Boiling Point	84 °C	[2][3][9][10]
Melting Point	-61 °C	[2][3][10][11]
Density	0.722 g/mL at 25 °C	[2][3]
Solubility	Slightly soluble in water; miscible with organic solvents	[1][11][12]
Vapor Pressure	81.16 mm Hg at 25 °C	[11]
Refractive Index (n ²⁰ /D)	1.392	[3][11]
Safety Data		
Flash Point	-13 °C to -1.11 °C	[10][11]
Autoignition Temperature	316 °C	[11]

Experimental Protocols

Detailed methodologies for the synthesis of **diisopropylamine** and its subsequent use in preparing a key reagent are outlined below.

Diisopropylamine is commercially produced through the reductive amination of acetone with ammonia.[4] This process typically employs a metal catalyst.

- Reaction: $2 (\text{CH}_3)_2\text{CO} + \text{NH}_3 + 2 \text{H}_2 \rightarrow [(\text{CH}_3)_2\text{CH}]_2\text{NH} + 2 \text{H}_2\text{O}$
- Reactants: Acetone, anhydrous ammonia, hydrogen gas.
- Catalyst: A modified copper oxide, often copper chromite, is generally used as the catalyst. [4]
- Procedure:
 - Acetone and liquid ammonia are mixed in a suitable molar ratio.
 - The mixture is fed into a high-pressure reactor containing the catalyst.
 - Hydrogen gas is introduced into the reactor.
 - The reaction is carried out at elevated temperature and pressure.
 - Upon completion, the reaction mixture is cooled, and the excess ammonia and hydrogen are recovered.
 - The crude product is purified by fractional distillation to yield high-purity **diisopropylamine**.
- Purification: For laboratory use, commercial **diisopropylamine** can be dried by distillation from potassium hydroxide (KOH) or over sodium wire.[4]

Diisopropylamine is the essential precursor for the synthesis of Lithium Diisopropylamide (LDA), a widely used non-nucleophilic strong base in organic synthesis.[4]

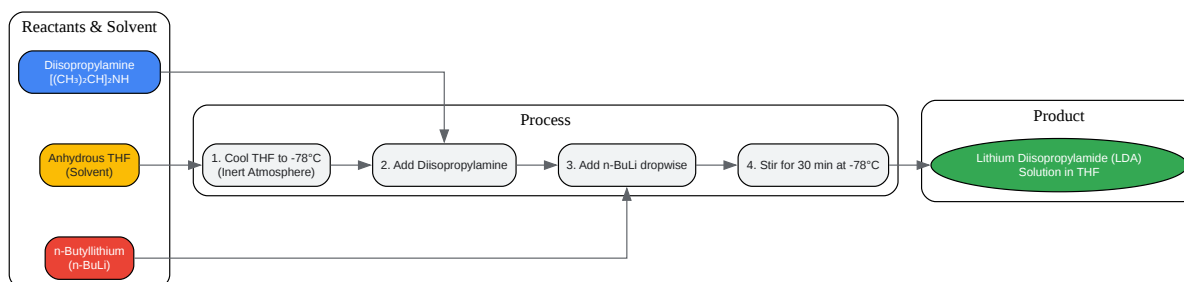
- Reaction: $[(\text{CH}_3)_2\text{CH}]_2\text{NH} + \text{R-Li} \rightarrow [(\text{CH}_3)_2\text{CH}]_2\text{NLi} + \text{R-H}$ (where R-Li is typically n-butyllithium)

- Reagents: **Diisopropylamine**, n-butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes), and a dry, inert solvent like tetrahydrofuran (THF).
- Procedure (under an inert atmosphere, e.g., Argon or Nitrogen):
 - An oven-dried reaction flask equipped with a magnetic stirrer and a septum is charged with freshly distilled, anhydrous THF.
 - The flask is cooled to -78 °C using a dry ice/acetone bath.
 - **Diisopropylamine**, freshly distilled from KOH, is added dropwise to the cold THF.
 - A solution of n-butyllithium in hexanes is added slowly to the stirred **diisopropylamine** solution at -78 °C.
 - The reaction mixture is stirred at -78 °C for approximately 30 minutes, during which time the LDA is formed and remains in solution. The resulting solution is a pale yellow color.
 - The freshly prepared LDA solution is typically used immediately for subsequent deprotonation reactions.

Visualizations

The following diagrams illustrate the chemical structure of **diisopropylamine** and a logical workflow for the synthesis of LDA.

Caption: 2D chemical structure of **Diisopropylamine** (C₆H₁₅N).



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Caption: Experimental workflow for the synthesis of LDA from **Diisopropylamine**.

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